molecular formula C17H14O5 B7849282 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one

2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one

Cat. No. B7849282
M. Wt: 298.29 g/mol
InChI Key: ZQSFTSNUEJTDJB-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acidic Properties and Biological Activity

4-Hydroxy-6H-1,3oxazin-6-ones, which have structural similarities to 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one, exhibit properties of weak OH acids and are used in biological studies. These compounds can exist mainly in neutral forms in biological media (Lalaev et al., 2006).

Metabolites from Endophytic Fungus

Metabolites similar to 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one have been isolated from the endophytic fungus Nodulisporium sp. Some of these metabolites demonstrate herbicidal, antifungal, and antibacterial activities, indicating potential applications in agriculture and medicine (Dai et al., 2006).

Structural and Crystallographic Studies

Structural and crystallographic studies have been conducted on compounds with similar structures, providing insights into their molecular conformation, stability, and potential applications in materials science (Thippeswamy et al., 2011).

Cytotoxicity and Tumor-selectivity

Derivatives of 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one have been designed as cytotoxins. These derivatives exhibit cytotoxic activities against various neoplasms and carcinoma cells, demonstrating potential applications in cancer therapy (Yerdelen et al., 2015).

Beta-adrenolytics and Physico-chemical Properties

The physico-chemical properties of certain derivatives have been studied for their potential ultra-short beta-adrenolytic activity, indicating applications in cardiovascular therapy (Stankovicová et al., 2014).

Anti-hepatic Cancer Activity

Novel curcumin congeners structurally similar to 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one have been synthesized and evaluated for their anti-hepatic cancer activity, providing insights into potential therapeutic applications (Srivastava et al., 2017).

properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-6-15-12(8-11)14(19)9-16(22-15)10-3-5-13(18)17(7-10)21-2/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSFTSNUEJTDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Reactant of Route 4
2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Reactant of Route 5
2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Reactant of Route 6
2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.